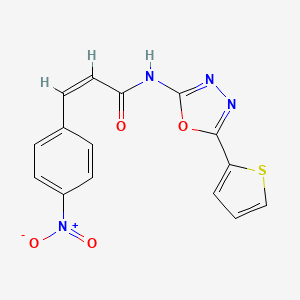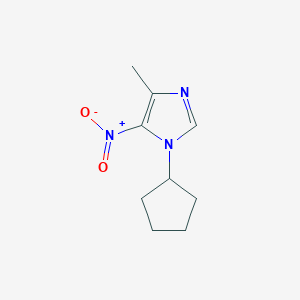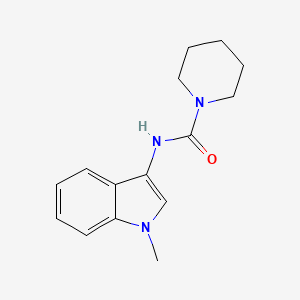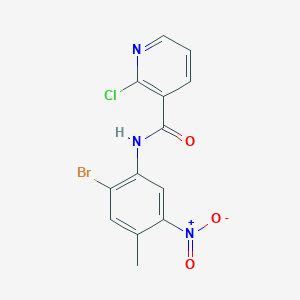
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds derived from 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the chemical , have shown promising anticancer activities. Specifically, certain derivatives exhibited potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR, highlighting their potential in anticancer therapies (Horishny et al., 2021). Another study echoed these findings, revealing that some synthesized derivatives inhibited the growth of cell lines associated with central nervous system, kidney, and breast cancers, marking them as hit-compounds for further exploration in cancer treatment (Kryshchyshyn-Dylevych, 2020).
Synthesis and Reactions
The synthesis and reactions of related 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamides have been thoroughly studied. These compounds form through base-promoted nucleophilic additions and undergo heterocyclisation to give specific acetamide derivatives, which then react with various agents like aryl diazonium salts, bromine, and aromatic aldehydes. These studies lay foundational knowledge for understanding the chemical behavior and potential applications of such compounds in various domains (Metwally et al., 2004).
Molecular Docking and Anti-inflammatory Activity
Interestingly, some studies have explored the anti-inflammatory properties of similar chemical structures. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and evaluated for their anti-inflammatory activity. These compounds demonstrated significant activity in both in vitro and in vivo models, and molecular docking studies provided insights into their potential mechanisms of action (Nikalje et al., 2015).
Safety and Hazards
The safety data sheet for 3,4-Dichlorobenzyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It’s reasonable to assume that “(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide” may have similar hazards due to its structural similarity.
Mecanismo De Acción
Target of Action
The primary target of the compound (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is the cyclo-oxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for fever, pain, sensitization, and inflammation .
Mode of Action
This compound exerts its effects through the inhibition of the COX enzyme . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing fever, pain, and inflammation .
Biochemical Pathways
The compound this compound affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, which are involved in the mediation of fever, pain, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzyme and disrupting prostaglandin synthesis, the compound reduces the physiological responses typically mediated by these molecules .
Propiedades
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-14-7-6-11(8-15(14)21)9-16-18(26)24(12-4-2-1-3-5-12)19(27-16)13(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRAALGQSNSEKQ-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)

![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)


![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)



![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)


